molecular formula C18H17Br2N3O2 B11544433 2-[(2,4-Dibromophenyl)amino]-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide

2-[(2,4-Dibromophenyl)amino]-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide

Cat. No.: B11544433
M. Wt: 467.2 g/mol
InChI Key: KFTUAGOIARRLRL-LSHDLFTRSA-N
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Description

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a dibromophenyl group, a hydroxyphenyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide typically involves a multi-step process:

    Formation of the Dibromophenyl Intermediate: The starting material, 2,4-dibromoaniline, is reacted with an appropriate acylating agent to form the dibromophenyl intermediate.

    Condensation Reaction: The dibromophenyl intermediate is then subjected to a condensation reaction with 2-hydroxy-3-(prop-2-EN-1-YL)benzaldehyde in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of high-purity reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.

    Substitution: The dibromo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dichlorophenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide
  • 2-[(2,4-Difluorophenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide

Uniqueness

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms may enhance the compound’s ability to interact with biological targets or undergo specific chemical reactions compared to its chlorinated or fluorinated analogs.

Properties

Molecular Formula

C18H17Br2N3O2

Molecular Weight

467.2 g/mol

IUPAC Name

2-(2,4-dibromoanilino)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H17Br2N3O2/c1-2-4-12-5-3-6-13(18(12)25)10-22-23-17(24)11-21-16-8-7-14(19)9-15(16)20/h2-3,5-10,21,25H,1,4,11H2,(H,23,24)/b22-10+

InChI Key

KFTUAGOIARRLRL-LSHDLFTRSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2)Br)Br)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)CNC2=C(C=C(C=C2)Br)Br)O

Origin of Product

United States

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